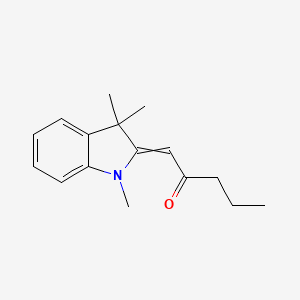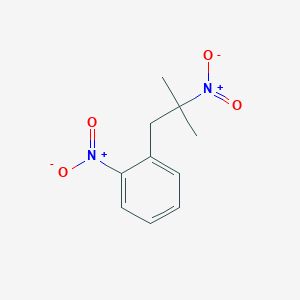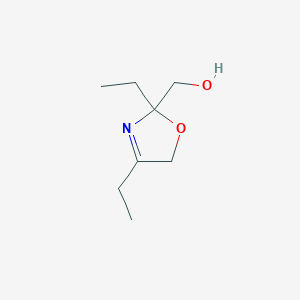![molecular formula C39H28N2O2P2 B14488826 4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole] CAS No. 65939-35-7](/img/structure/B14488826.png)
4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’,5’-Bis(diphenylphosphoryl)spiro[fluorene-9,3’-pyrazole] is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage between a fluorene and a pyrazole ring, with diphenylphosphoryl groups attached at the 4’ and 5’ positions. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’-Bis(diphenylphosphoryl)spiro[fluorene-9,3’-pyrazole] typically involves multi-step organic reactions. One common method includes the formation of the spiro linkage through a cyclization reaction, followed by the introduction of diphenylphosphoryl groups via phosphorylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4’,5’-Bis(diphenylphosphoryl)spiro[fluorene-9,3’-pyrazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic core.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
4’,5’-Bis(diphenylphosphoryl)spiro[fluorene-9,3’-pyrazole] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 4’,5’-Bis(diphenylphosphoryl)spiro[fluorene-9,3’-pyrazole] involves its interaction with specific molecular targets. The diphenylphosphoryl groups can participate in coordination chemistry, forming complexes with metal ions. The spirocyclic structure provides rigidity and stability, allowing the compound to act as a scaffold for various chemical reactions. The pathways involved may include electron transfer, coordination to metal centers, and interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4’,5’-Bis(diphenylphosphoryl)spiro[fluorene-9,9’-xanthene]
- 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene
Uniqueness
4’,5’-Bis(diphenylphosphoryl)spiro[fluorene-9,3’-pyrazole] is unique due to its spiro linkage between fluorene and pyrazole rings, which is not commonly found in other similar compounds. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and coordination chemistry.
Eigenschaften
CAS-Nummer |
65939-35-7 |
|---|---|
Molekularformel |
C39H28N2O2P2 |
Molekulargewicht |
618.6 g/mol |
IUPAC-Name |
4',5'-bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole] |
InChI |
InChI=1S/C39H28N2O2P2/c42-44(29-17-5-1-6-18-29,30-19-7-2-8-20-30)37-38(45(43,31-21-9-3-10-22-31)32-23-11-4-12-24-32)40-41-39(37)35-27-15-13-25-33(35)34-26-14-16-28-36(34)39/h1-28H |
InChI-Schlüssel |
PYWGUZBDEXMLLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(N=NC34C5=CC=CC=C5C6=CC=CC=C46)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1'-[(4-Anilinophenyl)azanediyl]di(propan-2-ol)](/img/structure/B14488776.png)
![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)





![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 4-aminobenzoate](/img/structure/B14488802.png)
![3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one](/img/structure/B14488805.png)


